2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Overview
Description
Scientific Research Applications
Corrosion Inhibition
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate and related thiazole and thiadiazole derivatives have been studied for their potential as corrosion inhibitors for metals. Research indicates that the electrochemical properties of these compounds, such as the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy, contribute to their ability to protect metals like iron from corrosion. The binding energies of these molecules on metal surfaces have been calculated to understand their interaction strength, showing promising results in corrosion prevention (Kaya et al., 2016).
Ion-Selective Electrodes
Sulfonated thiophenes, which are structurally related to this compound, have been utilized in the development of ion-selective electrodes. These electrodes have shown sensitivity and selectivity to specific ions like Ag+, making them valuable for various analytical applications. The role of the sulfonated thiophenes in these electrodes has been confirmed through techniques like cyclic voltammetry and electrochemical impedance spectroscopy, highlighting their importance in ion detection and measurement (Mousavi et al., 2008).
Organic Photovoltaics
Compounds related to this compound have been explored in the field of organic photovoltaics. Cationic polythiophene, when used in combination with anionic polymers, has shown the ability to modify the work function of electrodes like indium tin oxide. This modification allows these electrodes to act effectively in inverted polymer/fullerene solar cells, demonstrating the potential of thiophene derivatives in improving the efficiency and stability of organic photovoltaic devices (Rider et al., 2010).
Antimicrobial Activity
Derivatives of thiophenes, structurally similar to this compound, have exhibited antimicrobial properties against a variety of bacterial strains. Research has shown that the presence of certain halogen atoms on these compounds can significantly enhance their antimicrobial effectiveness, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these compounds in developing new antimicrobial agents with specific targeting capabilities (Limban et al., 2011).
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl3O3S2/c11-8-1-2-9(18-8)19(15,16)17-10-6(13)3-5(12)4-7(10)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXQUTXCHDWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.